

An In-depth Technical Guide to 7-Methoxyindole-3-acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxyindole-3-acetonitrile

Cat. No.: B1595417

[Get Quote](#)

This guide provides a comprehensive technical overview of **7-Methoxyindole-3-acetonitrile**, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, and potential applications, grounding all information in established scientific principles and methodologies.

Core Identification and Chemical Nomenclature

7-Methoxyindole-3-acetonitrile is a substituted indole derivative characterized by a methoxy group at the 7-position of the indole ring and an acetonitrile group at the 3-position. This structural arrangement makes it a valuable intermediate in organic synthesis.

CAS Number and Nomenclature

There appears to be some ambiguity in the literature and commercial listings regarding the precise CAS number for this compound. The two most frequently encountered CAS numbers are:

- 2436-18-2: This is the more commonly cited CAS number in major chemical supplier databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- 15821-13-3: This CAS number is also associated with the compound, sometimes listed as a secondary identifier.[\[5\]](#)

For the purposes of this guide and to align with prevalent industry data, CAS No. 2436-18-2 will be considered the primary identifier.

- IUPAC Name: 2-(7-methoxy-1H-indol-3-yl)acetonitrile[2][4]
- Synonyms: **7-Methoxyindole-3-acetonitrile**, 3-Cyanomethyl-7-methoxy-indole[3][5]

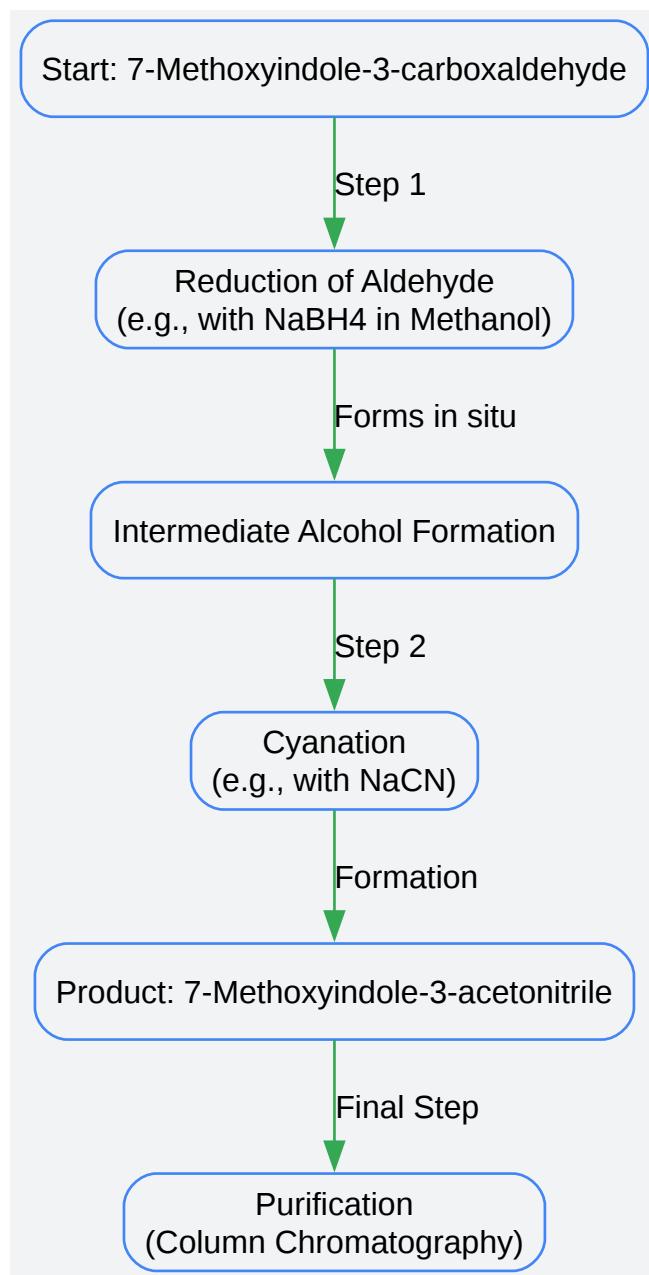
Chemical Structure

The foundational structure of **7-Methoxyindole-3-acetonitrile** is depicted below.

Caption: Chemical structure of **7-Methoxyindole-3-acetonitrile**.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It is important to note that while some properties are well-documented, others like melting and boiling points are not consistently reported in publicly available literature.


Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[2][3]
Molecular Weight	186.21 g/mol	[2][3]
Appearance	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in organic solvents like methanol, acetonitrile.	[6]

Synthesis of 7-Methoxyindole-3-acetonitrile

The synthesis of substituted indole-3-acetonitriles can be achieved through various synthetic routes. A prevalent and efficient method involves the conversion of the corresponding indole-3-carboxaldehyde. This approach is valued for its directness and good yields.

Conceptual Workflow for Synthesis

The synthesis can be conceptualized as a two-step process starting from the commercially available 7-methoxyindole, which is first formylated to 7-methoxyindole-3-carboxaldehyde, followed by conversion to the nitrile. A more direct, one-pot conversion from the aldehyde is also described in the literature for analogous compounds.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **7-Methoxyindole-3-acetonitrile**.

Experimental Protocol (Representative)

The following protocol is adapted from a well-established one-step method for the synthesis of substituted indole-3-acetonitriles from their corresponding aldehydes.^[7]

Materials:

- 7-Methoxyindole-3-carboxaldehyde
- Sodium borohydride (NaBH₄)
- Sodium cyanide (NaCN)
- Methanol (MeOH)
- Formamide (NH₂CHO)
- Silica gel for column chromatography
- Appropriate organic solvents for chromatography (e.g., chloroform, hexane)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 7-methoxyindole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide.
- Reduction: Cool the solution in an ice bath and add sodium borohydride (approx. 1.3 molar equivalents) portion-wise while stirring. Continue stirring at room temperature for 1 hour after the addition is complete. The causality here is the reduction of the aldehyde to the corresponding alcohol, which is the reactive intermediate for the subsequent cyanation.
- Cyanation: To the reaction mixture, add sodium cyanide (approx. 10 molar equivalents). The large excess of cyanide ensures the complete conversion of the intermediate.
- Reaction Progression: Heat the mixture to reflux (approximately 100°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.
- Extraction: Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, and wash it with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **7-Methoxyindole-3-acetonitrile**.

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of a characteristic methylene signal in ¹H NMR, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

Spectroscopic Characterization

Precise characterization is crucial for confirming the identity and purity of the synthesized compound. While specific, verified spectra for **7-Methoxyindole-3-acetonitrile** are not widely published, the expected spectral features can be predicted based on its structure and data from closely related analogs.^{[8][9]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (around 3.9-4.0 ppm), a singlet for the methylene protons of the acetonitrile group (around 3.8-3.9 ppm), and a broad singlet for the N-H proton of the indole ring (typically > 8.0 ppm).
- ¹³C NMR: The carbon NMR spectrum will display signals for the nitrile carbon (around 117 ppm), the carbons of the indole ring system, the methylene carbon, and the methoxy carbon (around 55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

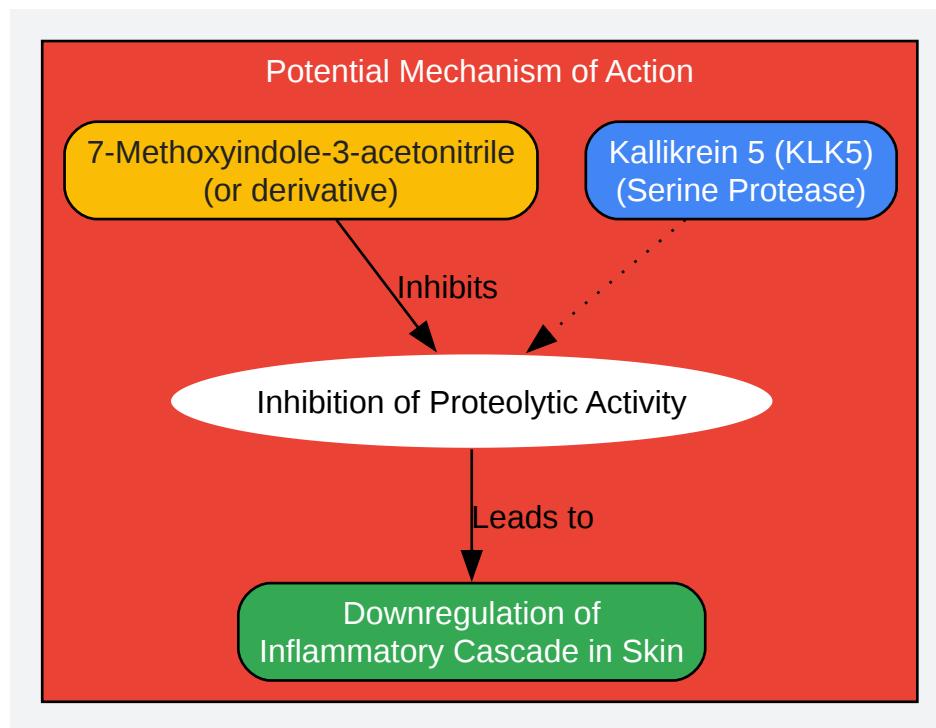
- A sharp, medium-intensity band around 2250 cm^{-1} corresponding to the $\text{C}\equiv\text{N}$ (nitrile) stretch.
- A broad band in the region of $3300\text{-}3400\text{ cm}^{-1}$ for the N-H stretching of the indole ring.
- C-H stretching bands for the aromatic and aliphatic protons.
- C-O stretching for the methoxy group around 1250 cm^{-1} .

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M^+) at $\text{m/z} = 186$, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN ($\text{m/z} = 27$) and cleavage of the acetonitrile side chain.

Applications and Areas of Research

Indole-3-acetonitrile and its derivatives are recognized as important precursors and building blocks in medicinal chemistry and the synthesis of natural products.[\[7\]](#)[\[10\]](#)


Intermediate in Pharmaceutical Synthesis

The indole scaffold is a privileged structure in drug discovery, present in numerous biologically active compounds. **7-Methoxyindole-3-acetonitrile** serves as a versatile starting material for the synthesis of more complex molecules, including tryptamine derivatives and potential drug candidates. The methoxy group can influence the electronic properties and metabolic stability of the final compounds.

Potential in Dermatological Research

While direct biological activity data for **7-Methoxyindole-3-acetonitrile** is scarce, a closely related natural product, indole-3-acetonitrile-4-methoxy-2-S- β -D-glucopyranoside, has been shown to be an inhibitor of kallikrein 5 (KLK5).[\[11\]](#)[\[12\]](#) KLK5 is a serine protease in the skin that, when overactive, can contribute to inflammatory skin conditions.[\[11\]](#) This suggests that

the **7-methoxyindole-3-acetonitrile** core could be a starting point for designing novel KLK5 inhibitors for dermatological applications.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of KLK5 by a **7-methoxyindole-3-acetonitrile** derivative.

Safety and Handling

As a laboratory chemical, **7-Methoxyindole-3-acetonitrile** should be handled with appropriate care. The following safety precautions are based on data for analogous chemical structures.

[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Personal Protective Equipment (PPE): Wear safety goggles, a laboratory coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
- Inhalation: Avoid inhaling dust or vapors. If inhaled, move to fresh air.

- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
- Storage: Store in a tightly closed container in a cool, dry place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2436-18-2 CAS Manufactory [chemicalbook.com]
- 3. 7-METHOXYINDOLE-3-ACETONITRILE | 2436-18-2 [chemicalbook.com]
- 4. 2436-18-2|2-(7-Methoxy-1H-indol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. parchem.com [parchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 2-(7-Methyl-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Methoxyindole-3-acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595417#7-methoxyindole-3-acetonitrile-cas-number-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com